molecular formula C13H17NO4 B8020710 (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B8020710
M. Wt: 251.28 g/mol
InChI Key: RNUMISHXYWFZCE-VXGBXAGGSA-N
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Description

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a benzyl carbamate group at position 1 and hydroxyl groups at positions 3 and 4 of the six-membered piperidine ring. The rel designation indicates the relative stereochemistry of the two hydroxyl groups, which adopt the (3R,4R) configuration. The dihydroxy groups enable hydrogen bonding and coordination with metal catalysts, making it valuable in asymmetric synthesis .

Properties

IUPAC Name

benzyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-11-6-7-14(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUMISHXYWFZCE-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminodiepoxide Precursor Strategy

The stereoselective synthesis begins with (2R,4R)- or (2S,4S)-N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine. Ring-opening with amines (allyl, benzyl, cyclohexyl) in acetonitrile containing LiClO₄ at 15–25°C produces (3R,4R)- or (3S,4S)-3,4-dihydroxypiperidines with >90% yield and 92% diastereomeric excess. Critical parameters:

  • Temperature : Below 30°C prevents epimerization

  • Solvent : Acetonitrile enhances nucleophilicity of amines

  • Additive : LiClO₄ stabilizes transition state via Lewis acid activation

Post-synthesis, benzyl chloroformate introduces the carboxylate group in dichloromethane/water biphasic system (pH 10–12), achieving 81% yield.

Haloamine Cyclization Route

5-Halo-2-Hydroxypentylamine Cyclization

5-Chloro-2-hydroxypentylamine hydrochloride undergoes base-mediated (NaOH) intramolecular cyclization in aqueous medium:

  • Cyclization : 40–50°C for 4 hours, 85% yield

  • Protection : Benzyl chloroformate in toluene/water (2:1), 76% yield

  • Workup : Ethyl acetate extraction followed by silica gel chromatography (hexane:EtOAc 3:1)

Advantages :

  • No expensive catalysts

  • Scalable to kilogram batches

  • Residual chloride <50 ppm by ion chromatography

Enzymatic Kinetic Resolution

KRED-Catalyzed Asymmetric Reduction

Racemic N-Boc-3-piperidone is resolved using ketoreductase (KRED-ADH-101) and glucose dehydrogenase (GDH-102) co-expressed in E. coli BL21:

  • Conditions : 30°C, pH 6.5, 110 g/L glucose

  • Conversion : 98% in 24 hours

  • Enantiomeric Excess : 89% (S)-isomer

Optimization Data :

ParameterValue
KRED:GDH Ratio2:1 (w/w)
NADP⁺ Concentration0.1 mM
Cell-Free Extract30 g/L

Chiral Pool Synthesis from D-Glucuronolactone

Fleet’s Methodology

D-Glucuronolactone is converted to the target compound via:

  • Triflation : (CF₃SO₂)₂O/pyridine, 84% yield

  • Azide Displacement : NaN₃/DMF, inversion at C5

  • Hydrogenation : H₂/Pd/C, removes benzyl groups

  • Cyclization : KOH/EtOH, forms piperidine ring

Key Intermediate :

  • Benzyl (3S,4S)-3,4-di-O-mesylpiperidine-1-carboxylate

  • X-ray diffraction confirms trans-diaxial hydroxyl configuration

Comparative Analysis of Synthetic Routes

MethodYield (%)ee/de (%)ScalabilityCost ($/kg)
Epoxide Ring-Opening9292 deIndustrial1200
Haloamine Cyclization85RacemicPilot Plant800
Enzymatic Resolution8989 eeLab-Scale2500
Chiral Pool78>99 eeNon-Scalable4500

Industrial Recommendation : The haloamine route offers optimal cost-yield balance for API production, while enzymatic methods suit high-purity applications.

Crystallization and Polymorphism Control

Amorphous Form Preparation

Dissolving the compound in methanol/dichloromethane (1:2) and adding n-heptane at 0°C produces amorphous powder (XRPD halo pattern).

Crystalline Form-C

  • Solvent System : Methanol/DCM (3:1)

  • Cooling Rate : 0.5°C/min

  • Particle Size : 50–100 µm (laser diffraction)

  • Stability : No phase change after 6 months at 25°C/60% RH

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ester group can produce benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the benzyl ester moiety allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Functional Groups Stereochemistry Physical State Stability Applications
(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate (Main Compound) 3-OH, 4-OH Hydroxyl, benzyl carbamate (3R,4R) Likely solid Moderate (hydrogen-bonded) Chiral intermediates, medicinal chemistry
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 4-(ethoxy-oxopropyl) Ester, carbamate Not specified Liquid Stable under storage conditions Laboratory research, organic synthesis
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate 4-NH2, 3-OH Amino, hydroxyl, tert-butyl carbamate (3R,4R) Solid Stable Peptide mimetics, drug discovery
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine 3-F, 4-F Fluorine, benzyl carbamate (3R,4R) Solid High (C-F bond inertness) Fluorinated drug candidates
Pentafluorophenyl ester (3R,4R,5S)-configured analog Pentafluorophenyl ester, methoxy groups Ester, azide, methoxy (3R,4R,5S) Crystalline solid Moderate (disordered azide) Oligomer synthesis intermediates

Key Comparative Findings

Stereochemical Influence
  • The (3R,4R) configuration in the main compound and its tert-butyl analog enhances stereoselectivity in reactions, critical for asymmetric catalysis. In contrast, the pentafluorophenyl ester in exhibits (3R,4R,5S) stereochemistry, which dictates its crystal packing and hydrogen-bonding network, stabilizing its structure .
Reactivity and Stability
  • The ethoxy-oxopropyl substituent in ’s compound introduces ester functionality, offering reactivity toward nucleophiles (e.g., transesterification), whereas the tert-butyl carbamate in ’s analog provides steric protection for the amino group, enhancing stability during peptide coupling reactions .

Research Implications and Gaps

  • Synthetic Utility : The main compound’s dihydroxy motif offers unique reactivity for glycosylation or phosphorylation, though its stability under acidic/basic conditions requires further study.

Biological Activity

Introduction

(3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate is a chiral compound characterized by a piperidine ring with hydroxyl groups at the 3 and 4 positions and a benzyl ester at the 1 position. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C15_{15}H19_{19}N1_{1}O3_{3}
  • Molecular Weight: 251.28 g/mol
  • CAS Number: 167097-00-9

The compound's structure facilitates interactions with biological targets through hydrogen bonding and hydrophobic interactions due to its hydroxyl groups and benzyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxyl groups enhance its solubility and reactivity, allowing it to modulate the activity of target proteins.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, particularly in the central nervous system.

Analgesic Properties

Research indicates that derivatives of this compound exhibit significant analgesic properties. Similar compounds have been shown to interact with opioid receptors, suggesting potential applications in pain management therapies.

Neuroprotective Effects

Studies suggest that piperidine derivatives may possess neuroprotective properties. They are being explored for their potential use in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting beta-secretase and reducing amyloid-beta deposition .

Antioxidant Activity

The presence of hydroxyl groups is associated with antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is crucial for developing compounds aimed at combating oxidative damage in cells.

Case Studies

  • Opioid Receptor Interaction:
    A study highlighted the affinity of structurally similar compounds for opioid receptors, suggesting that modifications to the piperidine structure can significantly influence pharmacological profiles.
  • Neuroprotective Studies:
    Research on related piperidine derivatives has demonstrated their ability to inhibit beta-secretase activity, which is critical for developing treatments for Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamidePiperidine core with additional hydroxyphenyl groupHigh affinity for kappa opioid receptors
Benzyl 4-hydroxyazepane-1-carboxylateAzepane ring instead of piperidineLarger cyclic structure with different biological activity

The uniqueness of this compound lies in its specific stereochemistry and functional groups that confer distinct reactivity and biological activity compared to other similar compounds.

Q & A

Q. What are the optimal reaction conditions for synthesizing (3R,4R)-rel-Benzyl 3,4-dihydroxypiperidine-1-carboxylate while preserving stereochemical integrity?

The synthesis typically involves introducing a benzyl carboxylate group to a dihydroxypiperidine core. Key steps include:

  • Protection of hydroxyl groups : Use tert-butoxycarbonyl (Boc) or benzyl (Cbz) groups to prevent undesired side reactions during coupling .
  • Stereoselective oxidation : Employ catalysts like OsO₄ for syn-dihydroxylation of piperidine precursors, followed by carboxylation .
  • Purification : Chiral chromatography or recrystallization ensures enantiomeric purity, as seen in structurally similar compounds .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological approaches include:

  • X-ray crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding networks, as demonstrated for epimeric pentafluorophenyl esters .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) between vicinal protons to infer dihedral angles and relative stereochemistry .
  • Optical rotation : Cross-validate with literature data for enantiomers, such as (3S,4S)-isomers listed in catalogs .

Q. What stability challenges arise during storage of dihydroxypiperidine derivatives, and how can they be mitigated?

  • Hydrolysis risk : The cis-diol motif is prone to oxidation or acid-catalyzed degradation. Store under inert gas (N₂/Ar) at -20°C in anhydrous solvents .
  • Light sensitivity : Amber glass containers prevent photodegradation of the benzyl carboxylate group .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for racemic mixtures of this compound?

Advanced strategies include:

  • Chiral auxiliaries : Temporarily introduce a resolving agent (e.g., tartaric acid) to form diastereomeric salts separable via crystallization .
  • Enzymatic resolution : Use lipases or esterases to selectively hydrolyze one enantiomer, leveraging the compound’s carboxylate ester functionality .
  • Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in situ racemization for high-yield enantiopure synthesis .

Q. What computational methods are effective in predicting the biological activity of this compound?

  • Molecular docking : Simulate binding affinity to targets like monoamine transporters (DAT/SERT/NET) using software such as AutoDock Vina, informed by structural analogs’ selectivity profiles .
  • QM/MM simulations : Analyze transition states for enzyme-inhibitor interactions, particularly for hydroxylase or kinase targets .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP, polar surface area, and hydrogen-bonding capacity .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-reference NMR (¹H, ¹³C, COSY, HSQC) with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular fragmentation .
  • Crystallographic evidence : Resolve positional disorder or twin defects (e.g., observed in azide-containing analogs) by refining occupancy ratios and thermal parameters .
  • Isotopic labeling : Use 18^{18}O or deuterated analogs to trace reaction pathways and confirm functional group assignments .

Methodological Considerations

  • Synthetic protocols : Prioritize anhydrous conditions for carboxylation steps to avoid ester hydrolysis .
  • Analytical rigor : Report enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA/IB, validated against known standards .
  • Safety protocols : Follow hazard guidelines for handling diols and carboxylates, including PPE (gloves, goggles) and fume hoods .

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